Ethyl 2,6-dimethylbenzoate
Overview
Description
Ethyl 2,6-dimethylbenzoate is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.2277 . It is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of this compound involves the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol . Another method involves the reaction of 2,6-dimethyl-benzoic acid with potassium carbonate in N,N-dimethyl-formamide at 20°C for approximately 50 minutes, followed by the addition of ethyl iodide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C11H14O2/c1-4-13-11(12)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3
. This structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The primary chemical reaction involved in the formation of this compound is the esterification of 2,6-dimethoxybenzoic acid . This reaction is catalyzed by acid and occurs in the presence of absolute ethanol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 178.23 . It has a boiling point of 78-80°C at 0.9mm and a density of 1.010±0.06 g/cm3 .
Scientific Research Applications
Antifungal and Cytotoxic Properties
Ethyl 2,6-dimethylbenzoate has shown promise in the field of antifungal and cytotoxic research. A study by Silva et al. (2005) revealed that a related compound, ethyl 2,4-dihydroxy-5,6-dimethylbenzoate, exhibits strong antifungal activity against phytopathogenic fungi and cytotoxicity against human cervical tumor cells. This highlights its potential in developing new antifungal agents and cancer treatments.
Antineoplastic Properties
This compound derivatives have been studied for their antineoplastic properties. Markosyan et al. (2014) synthesized compounds showing potential in cancer treatment. This suggests a potential role in developing new antineoplastic drugs.
Chemical Synthesis and Organic Chemistry
This compound is also significant in the field of chemical synthesis and organic chemistry. Baksi et al. (2007) explored its reactivity in the context of rhodium-mediated C-C bond activation. This kind of research is crucial for developing new synthetic pathways and understanding complex chemical reactions.
Pharmacokinetics in Cancer Treatment
In cancer treatment, understanding the pharmacokinetics of drugs is essential. Lukka et al. (2012) compared the pharmacokinetics of a series of compounds, including this compound derivatives, in mice. This research aids in optimizing dosing regimens and improving the efficacy of anticancer drugs.
Properties
IUPAC Name |
ethyl 2,6-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBSIMLSNFENNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334462 | |
Record name | Ethyl 2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36596-67-5 | |
Record name | Ethyl 2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 2,6-dimethylbenzoate in the preparation of supported propene polymerization catalysts?
A: this compound, along with other sterically hindered aromatic esters, plays a crucial role as a complexing agent in the preparation of highly active supported propene polymerization catalysts. [] These catalysts are synthesized by first reacting a magnesium dialkyl complex with this compound. This reaction forms a precursor complex that is then precipitated with silicon tetrachloride (SiCl4). This precipitate acts as a support material, which is subsequently activated with titanium tetrachloride (TiCl4) and diisobutyl phthalate to yield the final catalyst. [] The steric hindrance provided by this compound is likely important in controlling the morphology and reactivity of the resulting catalyst.
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